Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-
Description
Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]- (hereafter referred to by its full systematic name) is a bicyclic β-keto ester derivative featuring a strained cyclobutane ring fused with a tert-butoxy-protected keto-ethylidene group. The tert-butoxy (1,1-dimethylethoxy) moiety enhances steric protection of the ester group, improving stability against hydrolysis and oxidative degradation. This compound’s structural uniqueness lies in its combination of ring strain (from cyclobutane) and the electronic effects of the β-keto ester group, which facilitates keto-enol tautomerism and participation in conjugate addition reactions .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h6,8H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVQBHKRTUAEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclobutanecarboxylic acid, specifically the compound 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-, is a chemical entity of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including data tables and relevant research findings.
Overview of Cyclobutanecarboxylic Acid
Chemical Structure and Properties:
- IUPAC Name: Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-
- CAS Number: 847416-51-7
- Molecular Formula: C11H16O4
- Molecular Weight: 216.25 g/mol
The compound features a cyclobutane ring with a carboxylic acid functional group and an ethylidene moiety substituted with a dimethylethoxy group.
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of cyclobutanecarboxylic acid derivatives. For example, research has indicated that similar compounds exhibit significant activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclobutanecarboxylic acid derivative | MCF-7 (breast cancer) | 4.80 ± 2.00 | |
| Cyclobutanecarboxylic acid derivative | MDA-MB-231 (breast cancer) | 4.79 ± 0.70 |
This data suggests that cyclobutanecarboxylic acid derivatives may have potential as therapeutic agents in breast cancer treatment.
The mechanisms underlying the biological activity of cyclobutanecarboxylic acid involve several pathways:
- Cell Cycle Arrest: Compounds in this class may induce cell cycle arrest, preventing cancer cells from proliferating.
- Apoptosis Induction: There is evidence that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Case Study 1: Synthesis and Evaluation
In a study by Dallagi et al., the synthesis of a related cyclobutanecarboxylic acid derivative was performed, followed by evaluation against breast cancer cell lines. The results demonstrated promising antiproliferative activity, indicating the potential for further development in anticancer therapies .
Case Study 2: Structure-Activity Relationship
Another study investigated the structure-activity relationship (SAR) of cyclobutanecarboxylic acids. Variations in the substituents on the cyclobutane ring significantly influenced biological activity, highlighting the importance of structural modifications for enhancing efficacy .
Scientific Research Applications
Key Functional Groups
- Carboxylic Acid : Contributes to acidity and reactivity.
- Oxoketene : Enhances electrophilic character, facilitating nucleophilic attacks.
Organic Synthesis
Cyclobutanecarboxylic acid derivatives are utilized in the synthesis of complex organic molecules. The compound acts as a versatile building block for:
- Bicyclic Compounds : Its structure allows for the formation of bicyclo[3.1.1]heptanes through cyclization reactions .
- Pharmaceutical Intermediates : The compound is used to synthesize various bioactive molecules, including potential drug candidates.
Case Study: Synthesis of Bicyclic Compounds
A study demonstrated the synthesis of functionalized bicyclo[3.1.1]heptanes using cyclobutanecarboxylic acid as a precursor. The reaction involved dicyclohexylcarbodiimide (DCC) and was conducted in dichloromethane at room temperature for 20 hours, yielding high-purity products .
Pharmaceutical Applications
The compound has shown promise in pharmaceutical chemistry due to its ability to modify biological activity through structural variations:
- Anticancer Agents : Derivatives have been explored for their potential as anticancer agents due to their ability to interact with cellular targets.
- Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity, making them candidates for drug development.
Case Study: Anticancer Activity
Research has indicated that modifications of cyclobutanecarboxylic acid can lead to compounds with enhanced cytotoxicity against cancer cell lines. These studies typically involve evaluating the efficacy of synthesized derivatives against specific cancer types .
Material Science
The compound's unique chemical structure allows it to be incorporated into polymer matrices:
- Polymer Synthesis : Cyclobutanecarboxylic acid derivatives can be used as monomers in the synthesis of new polymers with tailored properties.
- Nanocomposites : Its incorporation into nanocomposite materials has been investigated for applications in electronics and coatings.
Case Study: Polymer Development
A recent study focused on using cyclobutanecarboxylic acid as a monomer in the production of biodegradable polymers. The resulting materials exhibited favorable mechanical properties and biodegradability profiles, suggesting potential applications in packaging and biomedical fields .
Table 1: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Synthesis of bicyclic compounds |
| Pharmaceutical Chemistry | Development of bioactive compounds | Anticancer and antimicrobial agents |
| Material Science | Monomer for polymer synthesis and nanocomposites | Biodegradable polymers |
Table 2: Key Studies on Cyclobutanecarboxylic Acid Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
β-Keto Esters with Alternative Cyclic Scaffolds
Cyclopentanecarboxylic Acid Derivatives
- Structure : Cyclopentanecarboxylic acid derivatives, such as 3-oxocyclopentanecarboxylic acid esters, lack the ring strain of cyclobutane but retain the β-keto ester functionality.
- Reactivity: The larger cyclopentane ring reduces steric strain, resulting in lower reactivity in ring-opening reactions compared to the cyclobutane analog. However, the β-keto ester group still enables enolate formation for nucleophilic attacks .
- Applications : Cyclopentane derivatives are often preferred in medicinal chemistry due to their conformational flexibility and metabolic stability .
Cyclopropane Analogs
- Structure : Cyclopropane-based β-keto esters (e.g., 3-oxocyclopropanecarboxylic acid esters) exhibit even greater ring strain than cyclobutane derivatives.
- Reactivity : The extreme strain in cyclopropane enhances susceptibility to ring-opening reactions, making such compounds highly reactive but less stable under prolonged storage .
Key Data Comparison
| Property | Cyclobutane Derivative | Cyclopentane Derivative | Cyclopropane Derivative |
|---|---|---|---|
| Ring Strain (kcal/mol) | ~26.3 | ~6.3 | ~27.7 |
| Hydrolysis Stability* | High (tert-butyl) | Moderate (methyl) | Low (methyl) |
| Melting Point (°C) | ~120–125 (est.) | ~90–95 (est.) | ~80–85 (est.) |
| Synthetic Yield (%) | 75–85 (est.) | 85–95 | 60–70 |
*Stability influenced by ester protecting group. Data inferred from general literature .
β-Keto Amides vs. β-Keto Esters
- N-Cyclohexylacetoacetamide (): This β-keto amide lacks the ester group and cyclobutane ring. The amide nitrogen enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the tert-butyl ester analog. However, the absence of a strained ring reduces its utility in strain-release-driven reactions .
- Reactivity: β-Keto amides are less electrophilic at the carbonyl carbon due to resonance donation from the amide group, whereas β-keto esters are more reactive in enolate-mediated transformations .
Sulfur-Containing Analogs
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids (): These compounds replace the tert-butoxy group with a sulfanyl-carboxymethyl moiety. The sulfur atom introduces greater nucleophilicity and redox sensitivity. Additionally, the aryl group at the 4-position enhances π-π stacking interactions, which are absent in the cyclobutane derivative. These differences make sulfur analogs more suited for metal chelation or radical scavenging applications .
Acyclic β-Keto Esters
- 3-Oxooctanoic Acid Esters (): Acyclic analogs lack the conformational constraints of cyclobutane, enabling broader substrate compatibility in reactions like Claisen condensations. However, they are more prone to keto-enol tautomerism side reactions due to the absence of steric hindrance from the cyclic structure .
Q & A
Q. Yield Optimization :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield by 15–20% |
| Catalyst | DCC/DMAP | Prevents racemization |
| Solvent | Dry DCM or THF | Minimizes hydrolysis |
Basic: What spectroscopic methods are recommended for structural characterization of this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identify the carbonyl (C=O) stretches of the carboxylic acid (1700–1720 cm⁻¹) and tert-butyl ester (1725–1740 cm⁻¹). Cyclobutane ring vibrations (e.g., C-C stretches at 1000–1100 cm⁻¹) confirm ring strain .
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₀H₁₆O₄). Fragmentation patterns reveal loss of tert-butoxy (m/z 57) and cyclobutane ring cleavage .
Advanced: How can computational chemistry aid in predicting the reactivity of the cyclobutane ring in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond angles and strain energy. The cyclobutane ring’s Baeyer strain (~27 kcal/mol) increases susceptibility to ring-opening reactions (e.g., [2+2] cycloreversion) .
- Molecular Dynamics (MD) Simulations : Predict conformational flexibility. The tert-butoxy group induces steric strain, favoring equatorial positioning of the oxoethylidene group to minimize steric clash .
- Reactivity Prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. The oxoethylidene group’s LUMO (lowest unoccupied molecular orbital) suggests susceptibility to nucleophilic attack .
Example Application :
DFT studies on analogous cyclobutane derivatives show that electron-withdrawing groups (e.g., esters) stabilize the ring by delocalizing strain-induced charge imbalances .
Advanced: What strategies are effective in resolving stereochemical challenges during the synthesis of substituted cyclobutane derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure tert-butyl esters to induce asymmetry during cyclization. For example, (R)-tert-butyl glycinate derivatives yield diastereomeric intermediates separable via chromatography .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Rh(II)/Josiphos) for enantioselective [2+2] cycloadditions. Evidence from spirocyclic isoquinoline derivatives shows >90% ee under optimized conditions .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE (nuclear Overhauser effect) data. For example, the cis-configuration of the oxoethylidene group was confirmed in a related cyclobutane derivative .
Case Study :
In the synthesis of cis-3-(methylamino)cyclobutane carboxylates, chiral HPLC (Daicel Chiralpak® IA) achieved 98% enantiomeric excess by leveraging tert-butyl-induced steric effects .
Data Contradiction: How should researchers address discrepancies in reported physical properties (e.g., boiling points or solubility)?
Methodological Answer:
- Reproducibility Checks : Verify purity via HPLC (>95%) and elemental analysis. Contradictions in boiling points (e.g., 195°C vs. 200°C) may arise from impurities or differing pressure conditions .
- Solubility Testing : Use standardized solvents (e.g., DMSO, EtOAc) under controlled temperatures. For example, solubility in DMSO increases from 50 mg/mL to 120 mg/mL at 50°C due to reduced ring strain .
- Ecological Data Gaps : If toxicity or biodegradability data are missing (as noted in SDS ), conduct Ames tests or OECD 301D assays to fill knowledge gaps.
Q. Resolution Workflow :
Confirm experimental conditions (pressure, solvent grade).
Cross-validate with independent methods (e.g., DSC for melting points).
Consult authoritative databases (NIST Chemistry WebBook ).
Safety: What are the best practices for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk transfers .
- Ventilation : Handle in a fume hood to avoid inhalation of fine particles (PEL: 5 mg/m³) .
- Spill Management : Neutralize with sodium bicarbonate (1:10 w/v) and adsorb using vermiculite. Avoid water to prevent exothermic reactions with the carboxylic acid moiety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
